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Compound of Interest

Compound Name: Fisogatinib

Cat. No.: B606208

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fisogatinib (BLU-554), a
potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document
details its mechanism of action, summarizes key quantitative data, provides detailed
experimental protocols, and visualizes critical pathways and workflows for researchers
investigating FGFR4-driven malignancies, particularly hepatocellular carcinoma (HCC).

Introduction to Fisogatinib

Fisogatinib is an orally bioavailable, irreversible small-molecule inhibitor designed to
selectively target FGFR4, a receptor tyrosine kinase.[1] In certain cancers, aberrant activation
of the FGFR4 signaling pathway, often driven by the overexpression of its ligand, Fibroblast
Growth Factor 19 (FGF19), acts as a key oncogenic driver.[2][3] Fisogatinib specifically binds
to and inhibits FGFR4, thereby blocking downstream signaling and suppressing tumor cell
proliferation in cancers dependent on this pathway.[1] Its high selectivity for FGFR4 over other
FGFR family members (FGFRL1, 2, and 3) minimizes off-target effects, a critical attribute for
targeted therapies.[4]

Mechanism of Action and Signaling Pathway

Fisogatinib exerts its anti-tumor activity by potently and selectively inhibiting the kinase activity
of FGFRA4.[5] The primary driver of oncogenic FGFR4 signaling in many solid tumors,
especially HCC, is the amplification and overexpression of its ligand, FGF19.[2]
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The binding of FGF19 to the FGFR4/B-Klotho co-receptor complex on the cell surface induces
receptor dimerization and autophosphorylation of the intracellular kinase domain. This
activation initiates a cascade of downstream signaling events. Key pathways activated by
FGFR4 include:

e RAS-RAF-MEK-ERK (MAPK) Pathway: Activated FGFR4 phosphorylates FGFR Substrate 2
(FRS2), which then recruits Grb2 and SOS, leading to the activation of the MAPK pathway.
This cascade promotes cell proliferation and survival.

o PI3K-AKT Pathway: This pathway is also activated downstream of FGFR4 and plays a
crucial role in promoting cell growth, proliferation, and survival, and inhibiting apoptosis.

o STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) can also be
activated by FGFR4, contributing to cell proliferation and survival.

Fisogatinib irreversibly binds to the ATP-binding pocket of the FGFR4 kinase domain,
preventing autophosphorylation and the subsequent activation of these downstream pathways,
ultimately leading to an inhibition of tumor cell proliferation and induction of apoptosis in
FGFR4-dependent cancer cells.[6]

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.benchchem.com/product/b606208?utm_src=pdf-body
https://www.blueprintmedicines.com/wp-content/uploads/2019/10/Blueprint-Medicines-Cancer-Discovery-2019-Fisogatinib-Preclinical-Study-Publication.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

FGFR4 Signaling Pathway and Inhibition by Fisogatinib
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FGFR4 signaling and fisogatinib's point of inhibition.
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Quantitative Data

Fisogatinib's potency, selectivity, and clinical efficacy have been quantified in numerous
preclinical and clinical studies. The following tables summarize key data.

Table 1: In Vitro E | Selectivity of Ei inil

Target Assay Type IC50 (nM) Reference(s)
FGFR4 Cell-free kinase assay 5 [4115]

FGFR1 Cell-free kinase assay 624 - 2203 [4]

FGFR2 Cell-free kinase assay 624 - 2203 (4]

FGFR3 Cell-free kinase assay 624 - 2203 (4]

Table 2: Efficacy of Fisogatinib in EGFR4-Mutant Models

Fold Reduction in Potency

Cell Line (FGFR4 Status) Reference(s)
(1C50)

Ba/F3 (V550L/M Mutant) 300 to 30,000-fold [6]

Ba/F3 (C552R Mutant) 300 to 30,000-fold [6]

Table 3: Clinical Efficacy of Fisogatinib (NCT02508467)
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Patient Cohort Dosage

Overall
Response
Rate (ORR)

Disease
Control Rate Reference(s)
(DCR)

Advanced HCC
(FGF19 IHC- 140-900 mg QD

positive)

17%

- [2](3]

Advanced HCC
(FGF19 IHC- 140-900 mg QD

negative)

0%

- [2](3]

TKI-Naive
Chinese HCC
(FGF19 IHC-

positive)

600 mg QD

36.4%

72.7% [7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate fisogatinib's

activity.

In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™

Format)

This protocol is adapted from commercially available luminescent kinase assays to determine
the IC50 of fisogatinib against purified FGFR4.[8][9]

Materials:

ATP solution

Recombinant human FGFR4 enzyme

Poly(E,Y) 4:1 or other suitable kinase substrate

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml BSA; 50uM DTT)
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e Fisogatinib (dissolved in DMSO)

o ADP-Glo™ Reagent and Kinase Detection Reagent
o White, opaque 384-well assay plates

Procedure:

o Compound Preparation: Prepare a serial dilution of fisogatinib in DMSO. Further dilute in
Kinase Buffer to achieve the final desired concentrations. Include a DMSO-only control.

e Reaction Setup: In a 384-well plate, add the following in order:
o 1 pL of diluted fisogatinib or DMSO control.
o 2 pL of FGFR4 enzyme diluted in Kinase Buffer.
o 2 UL of substrate/ATP mixture (prepare fresh).
e Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

o ATP Depletion: Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and
deplete the remaining ATP. Incubate for 40 minutes at room temperature.

» Signal Generation: Add 10 pL of Kinase Detection Reagent to each well to convert the
generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room
temperature.

» Data Acquisition: Read the luminescence on a plate reader.

e Analysis: Calculate the percent inhibition for each fisogatinib concentration relative to the
DMSO control. Plot the percent inhibition versus the log of fisogatinib concentration and fit
the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay measures the effect of fisogatinib on the proliferation of FGFR4-dependent cancer
cell lines (e.g., Hep3B, Huh7, or engineered Ba/F3 cells).[6][10]
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Materials:

HCC cell line with known FGF19/FGFRA4 status (e.g., Hep3B)
Complete cell culture medium

Fisogatinib (dissolved in DMSO)

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

96-well clear or opaque (for luminescence) cell culture plates

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of fisogatinib (final DMSO
concentration should be <0.1%). Include a DMSO-only vehicle control.

Incubation: Incubate the cells for a period equivalent to at least two cell doublings (typically
72 hours).

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's
instructions. For MTT, this involves an additional solubilization step.

Signal Measurement: Incubate as required, then measure the absorbance or luminescence
using a plate reader.

Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the
normalized viability versus the log of fisogatinib concentration and calculate the IC50 value.

Western Blot for Pathway Modulation

This protocol assesses fisogatinib's ability to inhibit FGFR4 downstream signaling.[11]

Materials:

FGFR4-dependent cell line
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» Fisogatinib
e Recombinant FGF19 (optional, for stimulating the pathway)
o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies: anti-p-FGFR4, anti-total-FGFR4, anti-p-FRS2, anti-p-ERK1/2, anti-total-
ERK1/2, anti-GAPDH or (3-actin (loading control)

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate
Procedure:

o Cell Treatment: Plate cells and allow them to adhere. Starve cells in serum-free media if
necessary, then pre-treat with various concentrations of fisogatinib for 2-4 hours.

o Stimulation (Optional): Stimulate the cells with FGF19 for 15-30 minutes to induce robust
pathway activation.

e Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and
transfer to a PVDF or nitrocellulose membrane.

e Immunoblotting:
o Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
o Incubate with primary antibodies overnight at 4°C.

o Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room
temperature.
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» Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging
system.

o Analysis: Compare the levels of phosphorylated proteins in fisogatinib-treated samples to
the control samples. Normalize to total protein and the loading control.

In Vivo HCC Xenograft Model

This protocol evaluates the anti-tumor efficacy of fisogatinib in a mouse model.[2][12]
Materials:

e Immunocompromised mice (e.g., NOD/SCID or athymic nude)

e FGF19-positive HCC cell line (e.g., Hep3B, LIX-066)

o Matrigel or similar basement membrane matrix

e Fisogatinib formulation for oral gavage (e.g., in CMC-Na solution)[13]

o Calipers for tumor measurement

Procedure:

e Tumor Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5-10 million
cells) mixed with Matrigel into the flank of each mouse.

o Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-
200 mm3).

o Randomization and Dosing: Randomize mice into treatment (fisogatinib) and vehicle control
groups. Administer fisogatinib or vehicle daily via oral gavage.

e Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = (Length x
Width?)/2). Monitor body weight and overall animal health as indicators of toxicity.

o Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the
control group reach a predetermined maximum size.
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e Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth
inhibition (TGI) and assess the statistical significance of the difference between the treatment
and control groups.

Visualizations of Key Research Concepts

Diagrams created with Graphviz provide clear visual representations of complex biological and
experimental processes.
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General Workflow for Preclinical Evaluation of Fisogatinib
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Workflow for preclinical evaluation of fisogatinib.
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Mechanism of Acquired Resistance

A significant challenge in targeted therapy is the development of acquired resistance. For
fisogatinib, on-target mutations in the FGFR4 kinase domain have been identified as a key

resistance mechanism.[6][14]
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Logical Flow of Fisogatinib Action and Resistance
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Mechanism of fisogatinib action and acquired resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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